Diphenylsilanediol
Overview
Description
Diphenylsilanediol (DPSD) is a silicon-based compound that has garnered attention due to its potential applications in various fields, including pharmaceuticals, where it has demonstrated anticonvulsant activity . The compound's structure and properties make it a subject of interest for the synthesis of complex molecules and materials.
Synthesis Analysis
The synthesis of diphenylsilanediol-related compounds can be achieved through different methods. For instance, diphenylsilane has been used as a coupling reagent for amide bond formation, which is a fundamental reaction in organic synthesis and peptide construction . Additionally, scalable synthesis methods have been developed for hydrido-disiloxanes from silanes, which are precursors to compounds like diphenylsilanediol . The synthesis of related oligomers and dendrimers has also been explored, providing insights into the versatility of diphenylsilanediol as a core unit in larger molecular structures .
Molecular Structure Analysis
The molecular structure of diphenylsilanediol has been elucidated through X-ray crystallography, revealing that the phenyl ring planes in the molecule are rotated with respect to each other, and the hydroxyl oxygen atoms are positioned at a specific distance apart . This detailed understanding of its molecular geometry is crucial for the design of analogs and derivatives with desired properties.
Chemical Reactions Analysis
Diphenylsilanediol serves as a key reactant in the formation of various siloxane-based compounds. For example, it reacts with titanium tetraisopropoxide to form titanodiphenylsiloxanes, which have been studied for their hydrolytic stability—a property significant for the development of materials through sol-gel processes . The reactivity of diphenylsilanediol is also central to the synthesis of polymers with specific stereochemical configurations .
Physical and Chemical Properties Analysis
The physical and chemical properties of diphenylsilanediol and its derivatives are influenced by their molecular structure. For instance, the mesomorphic behavior of diphenylsiloxane oligomers is dependent on their molecular weight, with a critical value determining the formation of a mesomorphic phase . The crystalline structure of diphenylsilanediol has been compared with other antiepileptics, suggesting a relationship between molecular geometry and biological activity . Additionally, the synthesis of dendrimers with a diphenylsilanediol core has provided information on the compound's thermal stability and potential for creating large, complex molecules .
Scientific Research Applications
Optical Applications
Diphenylsilanediol (DPDO) has been utilized in the production of nano building blocks for optical applications. Vona et al. (2005) explored the reaction of DPDO with triethoxysilane in anhydrous conditions, forming mixtures of linear and cyclic condensation products. This research is significant for the development of optical waveguides, where controlling the number of residual –OH groups is crucial for performance (Vona, Trombetta, Diré, Egger, D’Ottavi, & Licoccia, 2005).
Polymer Synthesis
DPDO acts as a key intermediate in the synthesis of siloxane polymers. Schamschurin et al. (2008) described the synthesis of dimethyl- and diphenylsilanediolates, which are essential in preparing these polymers. Their characterizations were conducted using various spectroscopic techniques, highlighting the compound's role in polymer science (Schamschurin, Uhrig, Fisher, Clarke, & Matisons, 2008).
Microcapsule Formation
Steinbacher et al. (2006) demonstrated the use of DPDO in the formation of core-shell organosilicon microcapsules. This process involved the hydrolysis and condensation of dichlorodiphenylsilane, leading to microcapsules with walls consisting of amorphous poly(diphenylsiloxane) and a crystalline layer of DPDO. This technique offers potential in the controlled release of substances and encapsulation technologies (Steinbacher, Moy, Price, Cummings, Roychowdhury, Buffy, Olbricht, Haaf, & McQuade, 2006).
Polymer Modification
The modification of polymers like polydimethylsiloxane (PDMS) and polyethylene terephthalate (PET) with DPDO has been studied for improved properties. Zhang et al. (2007) synthesized difunctional PDMS using dipotassium diphenylsilanediolate, which facilitated the creation of triblock copolymers with enhanced properties. Li Wen-gang (2007) observed that DPDO-modified PET exhibited altered crystallization kinetics and improved crystallizability, indicating its role in modifying polymer properties (Zhang, Zhang, Wang, Xie, 2007), (Li Wen-gang, 2007).
Optoelectronic Applications
Loh et al. (2017) incorporated DPDO in methacrylate-based polysiloxane for optoelectronic applications. They achieved improved thermal stability and transparency, making these materials suitable for use in optoelectronics (Loh, Ng, Kumar, Ismail, & Ahmad, 2017).
Safety And Hazards
Future Directions
Diphenylsilanediol is used as a precursor in the synthesis of linear vinyl oligosiloxane resins, which can be potentially used in the fabrication of thermally resistant light-emitting diode (LED) encapsulant . It can also be used as a thiolene derived dielectric layer for organic thin film transistors .
properties
IUPAC Name |
dihydroxy(diphenyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2Si/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLFKUHHDPMQFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29226-39-9, 186972-90-7 | |
Record name | Diphenylsilanediol homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29226-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Poly[oxy(diphenylsilylene)], α-hydro-ω-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=186972-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID3061340 | |
Record name | Diphenylsilanediol | |
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Molecular Weight |
216.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Aldrich MSDS] | |
Record name | Diphenylsilanediol | |
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Product Name |
Diphenylsilanediol | |
CAS RN |
947-42-2 | |
Record name | Diphenylsilanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=947-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Diphenylsilanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000947422 | |
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Record name | Diphenylsilanediol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12561 | |
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Record name | Silanediol, 1,1-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Diphenylsilanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenylsilanediol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.207 | |
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Record name | DIPHENYLSILANEDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36X37P8NBB | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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